molecular formula C12H16Cl3N5O B14706032 3-(4-(p-Chlorophenyl)-1-piperazinyl)sydnone imine dihydrochloride CAS No. 24796-51-8

3-(4-(p-Chlorophenyl)-1-piperazinyl)sydnone imine dihydrochloride

Cat. No.: B14706032
CAS No.: 24796-51-8
M. Wt: 352.6 g/mol
InChI Key: PNPMIPPPOHUUSN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(p-Chlorophenyl)-1-piperazinyl)sydnone imine dihydrochloride is a chemical compound that belongs to the sydnone family Sydnones are mesoionic heterocyclic compounds known for their unique electronic structures and diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(p-Chlorophenyl)-1-piperazinyl)sydnone imine dihydrochloride typically involves the reaction of p-chlorophenylpiperazine with sydnone imine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification and crystallization to obtain the compound in its pure form. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-(p-Chlorophenyl)-1-piperazinyl)sydnone imine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

3-(4-(p-Chlorophenyl)-1-piperazinyl)sydnone imine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-(4-(p-Chlorophenyl)-1-piperazinyl)sydnone imine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to fully elucidate the mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Pyridyl)-4-(p-chlorophenyl)sydnone
  • 3-(3-Pyridyl)-4-(p-tolyl)sydnone
  • 3-(3-Pyridyl)-4-(p-nitrophenyl)sydnone

Uniqueness

3-(4-(p-Chlorophenyl)-1-piperazinyl)sydnone imine dihydrochloride is unique due to its specific chemical structure, which imparts distinct electronic properties and biological activities. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for scientific research and industrial use.

Properties

CAS No.

24796-51-8

Molecular Formula

C12H16Cl3N5O

Molecular Weight

352.6 g/mol

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]oxadiazol-3-ium-4-amine;chloride;hydrochloride

InChI

InChI=1S/C12H15ClN5O.2ClH/c13-10-1-3-11(4-2-10)16-5-7-17(8-6-16)18-12(14)9-19-15-18;;/h1-4,9H,5-8,14H2;2*1H/q+1;;/p-1

InChI Key

PNPMIPPPOHUUSN-UHFFFAOYSA-M

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)[N+]3=NOC=C3N.Cl.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.